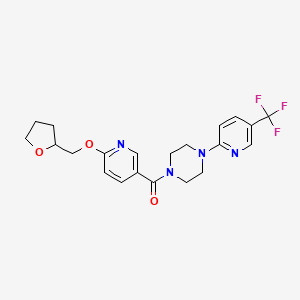
(6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23F3N4O3 and its molecular weight is 436.435. The purity is usually 95%.
BenchChem offers high-quality (6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
A study on heterocyclic derivative syntheses by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes mentions the formation of various derivatives including tetrahydrofuran (Bacchi et al., 2005). This process is relevant for synthesizing complex molecules like (6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone.
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting their potential in medicinal chemistry and the development of antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Catalytic Hydrogenation of Dihydro-Oxazines
Research by Sukhorukov et al. (2008) on the catalytic hydrogenation of dihydro-oxazines, which are structurally related to the compound , provided insights into the transformation of these molecules into 1,4-amino alcohols and other derivatives (Sukhorukov et al., 2008).
Synthesis of Novel Aminomethylbenzo[b]furanones
Raviña et al. (2000) synthesized a series of aminomethylbenzo[b]furanones, which are structurally related to the queried compound. These molecules showed affinity for dopamine and serotonin receptors, suggesting their potential in pharmacological applications (Raviña et al., 2000).
Molecular Interaction with CB1 Cannabinoid Receptor
A study by Shim et al. (2002) on the molecular interaction of a piperazinyl compound with the CB1 cannabinoid receptor demonstrated the compound's potential as an antagonist, providing insights into receptor-ligand interactions and drug design (Shim et al., 2002).
Synthesis of Piperidine Derivatives
The research conducted by Wu Feng (2011) on synthesizing novel piperidine derivatives, including the preparation and characterization of such compounds, contributed to the understanding of novel synthetic routes and chemical properties (Wu Feng, 2011).
properties
IUPAC Name |
[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c22-21(23,24)16-4-5-18(25-13-16)27-7-9-28(10-8-27)20(29)15-3-6-19(26-12-15)31-14-17-2-1-11-30-17/h3-6,12-13,17H,1-2,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPGQHDMYFEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

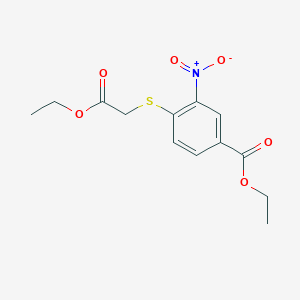
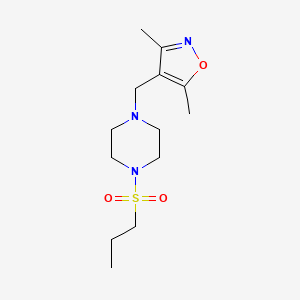
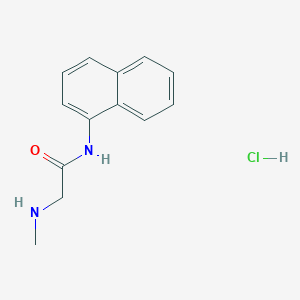
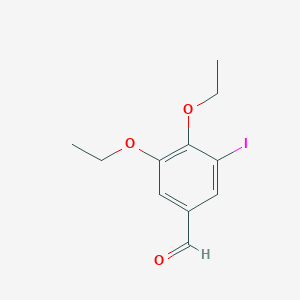
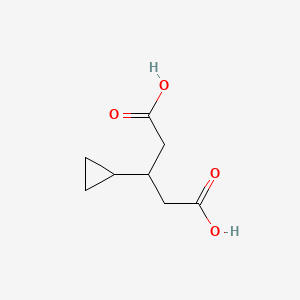

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
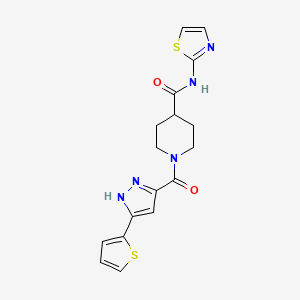


![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)